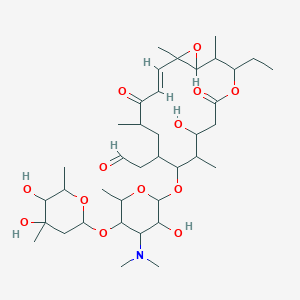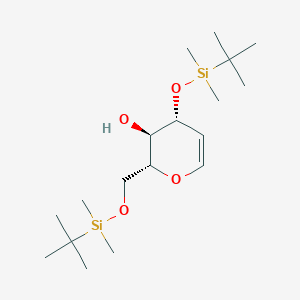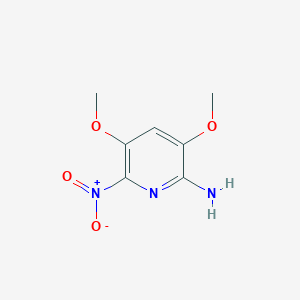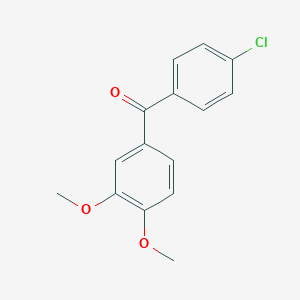![molecular formula C12H15NO2 B039249 Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI) CAS No. 119111-70-5](/img/structure/B39249.png)
Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(benzylamino)cyclopropanecarboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is a derivative of cyclopropanecarboxylate, featuring a benzylamino group attached to the cyclopropane ring. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(benzylamino)cyclopropanecarboxylate typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another common method is the alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods provide a range of conditions and reagents that can be optimized for yield and purity.
Industrial Production Methods
Industrial production of methyl 1-(benzylamino)cyclopropanecarboxylate often involves the use of cyclopropylamine intermediates. One method includes the bromination, cyanidation, cyclization, amidation, and Hofmann rearrangement degradation of 1,3-propanediol . This method is advantageous due to its simplicity and the availability of starting materials, although it requires careful handling of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(benzylamino)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of amines or alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, ylides, carbene intermediates, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product and reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(benzylamino)cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism by which methyl 1-(benzylamino)cyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a plant growth regulator, it acts as an agonist of ethylene response in plants, triggering enhanced ethylene-related responses such as restrained root elongation and accelerated ripening of postharvest fruits . The compound’s structure allows it to bind to ethylene receptors, mimicking the natural hormone’s effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(benzylamino)cyclopropanecarboxylate can be compared with other similar compounds, such as:
Methyl 1-aminocyclopropanecarboxylate: This compound is a structural analog and acts as an ethylene agonist in plants.
Cyclopropylamine: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Methyl cyclopropanecarboxylate: A related compound used in organic synthesis and industrial applications.
The uniqueness of methyl 1-(benzylamino)cyclopropanecarboxylate lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound for research and industry.
Eigenschaften
CAS-Nummer |
119111-70-5 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
methyl 1-(benzylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-11(14)12(7-8-12)13-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 |
InChI-Schlüssel |
IGNWLQZHVDDKEM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CC1)NCC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1(CC1)NCC2=CC=CC=C2 |
Synonyme |
Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


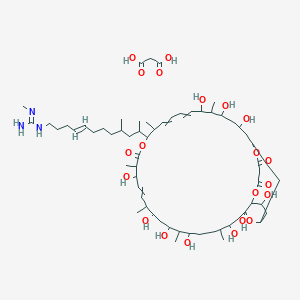
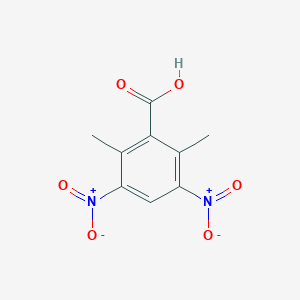
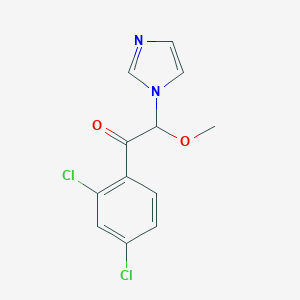
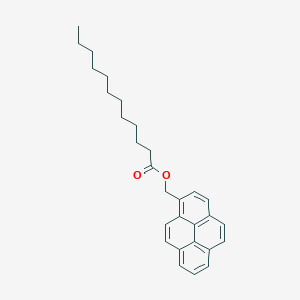


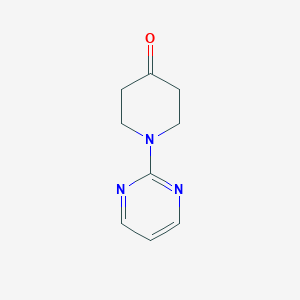
![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)
